molecular formula C12H16FNO B14853786 2-(Tert-butyl)-5-cyclopropoxy-3-fluoropyridine

2-(Tert-butyl)-5-cyclopropoxy-3-fluoropyridine

Cat. No.: B14853786
M. Wt: 209.26 g/mol
InChI Key: LGFUIIUTIOUOBW-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-5-cyclopropoxy-3-fluoropyridine is an organic compound that features a pyridine ring substituted with a tert-butyl group, a cyclopropoxy group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-5-cyclopropoxy-3-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Cyclopropoxy Group Addition: The cyclopropoxy group can be added through nucleophilic substitution reactions.

    Fluorination: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-5-cyclopropoxy-3-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

2-(Tert-butyl)-5-cyclopropoxy-3-fluoropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-5-cyclopropoxy-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butyl)-5-methoxy-3-fluoropyridine
  • 2-(Tert-butyl)-5-ethoxy-3-fluoropyridine
  • 2-(Tert-butyl)-5-propoxy-3-fluoropyridine

Uniqueness

2-(Tert-butyl)-5-cyclopropoxy-3-fluoropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-tert-butyl-5-cyclopropyloxy-3-fluoropyridine

InChI

InChI=1S/C12H16FNO/c1-12(2,3)11-10(13)6-9(7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

LGFUIIUTIOUOBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=N1)OC2CC2)F

Origin of Product

United States

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